molecular formula C22H26N4O5S2 B11132557 3-{(5Z)-5-[(7-methyl-4-oxo-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid

3-{(5Z)-5-[(7-methyl-4-oxo-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid

Cat. No.: B11132557
M. Wt: 490.6 g/mol
InChI Key: TVADOXLWOMZGME-WJDWOHSUSA-N
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Description

3-{(5Z)-5-[(7-methyl-4-oxo-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{(5Z)-5-[(7-methyl-4-oxo-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid typically involves multi-step organic synthesis. The process begins with the preparation of the pyrido[1,2-a]pyrimidine core, followed by the introduction of the thiazolidine ring and the propanoic acid side chain. Key steps include:

    Formation of the Pyrido[1,2-a]pyrimidine Core: This can be achieved through a condensation reaction between a pyridine derivative and a suitable aldehyde or ketone.

    Introduction of the Thiazolidine Ring: This step involves the reaction of the pyrido[1,2-a]pyrimidine intermediate with a thioamide under acidic or basic conditions.

    Attachment of the Propanoic Acid Side Chain: The final step is the esterification or amidation of the intermediate with a propanoic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{(5Z)-5-[(7-methyl-4-oxo-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., Cl₂, Br₂) or nucleophiles (e.g., NH₃, OH⁻) can be used under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its ability to form hydrogen bonds and other interactions makes it a candidate for drug design and development.

Medicine

Medically, 3-{(5Z)-5-[(7-methyl-4-oxo-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid could be investigated for its therapeutic potential. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its complex structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of 3-{(5Z)-5-[(7-methyl-4-oxo-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or other non-covalent forces, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

  • 3-{(5Z)-5-[(7-methyl-4-oxo-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid
  • 3-{(5Z)-5-[(7-methyl-4-oxo-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}pentanoic acid

Uniqueness

The uniqueness of 3-{(5Z)-5-[(7-methyl-4-oxo-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for unique interactions and reactivity compared to similar compounds, making it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C22H26N4O5S2

Molecular Weight

490.6 g/mol

IUPAC Name

3-[(5Z)-5-[[7-methyl-4-oxo-2-(3-propan-2-yloxypropylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid

InChI

InChI=1S/C22H26N4O5S2/c1-13(2)31-10-4-8-23-19-15(20(29)26-12-14(3)5-6-17(26)24-19)11-16-21(30)25(22(32)33-16)9-7-18(27)28/h5-6,11-13,23H,4,7-10H2,1-3H3,(H,27,28)/b16-11-

InChI Key

TVADOXLWOMZGME-WJDWOHSUSA-N

Isomeric SMILES

CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCC(=O)O)NCCCOC(C)C)C=C1

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCC(=O)O)NCCCOC(C)C)C=C1

Origin of Product

United States

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